(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine
Description
(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole-based primary amine with a molecular formula of C₇H₁₂FN₃ and a molecular weight of 157.18 g/mol. The compound features a pyrazole ring substituted with an ethyl group at position 1, a fluorine atom at position 5, a methyl group at position 3, and a methanamine group at position 4. Pyrazole derivatives are widely studied for their biological activity, and the presence of fluorine enhances metabolic stability and lipophilicity .
Structural analogs, however, remain under active investigation.
Properties
IUPAC Name |
(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN3/c1-3-11-7(8)6(4-9)5(2)10-11/h3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGYZPQLULXBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the ethyl, fluoro, and methyl substituents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, halogenation, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and methyl groups may enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine with two structurally related pyrazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Group | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₇H₁₂FN₃ | 157.18 | Not provided | Primary amine | Ethyl, fluoro, methyl, methanamine |
| [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | C₆H₈F₃N₃ | 179.14 | 1823875-42-8 | Primary amine | Methyl, trifluoromethyl |
| 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid | C₉H₁₃FNO₂ | 182.21 (approx.) | 1823404-08-5 | Carboxylic acid | Ethyl, fluoro, methyl, acetic acid |
Key Observations:
Functional Groups :
- The target compound and [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine both contain a primary amine group, enabling hydrogen bonding and salt formation. In contrast, the acetic acid derivative has a carboxylic acid group, which increases acidity and hydrogen-bonding capacity .
- The trifluoromethyl group in the second compound is a strong electron-withdrawing group, enhancing stability and altering electronic properties compared to the ethyl and methyl substituents in the target compound .
Substituent Effects :
- Fluorine : Present in both the target compound and the acetic acid derivative, fluorine increases electronegativity and influences hydrogen-bonding patterns in crystal structures .
- Ethyl vs. Trifluoromethyl : The ethyl group in the target compound contributes to lipophilicity, while the trifluoromethyl group in the second compound enhances metabolic resistance and polarity .
Biological Activity
(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 155.19 g/mol. The presence of fluorine and methyl groups significantly influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H12FN3 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1855888-94-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine atom enhances its lipophilicity and binding affinity to target proteins, which may include enzymes or receptors involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory processes or cancer cell proliferation.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
-
Study on MCF7 Cells:
- Researchers evaluated the effects of various pyrazole compounds on MCF7 breast cancer cells.
- Results indicated that compounds with similar structures exhibited significant growth inhibition, supporting the potential use of this class in cancer therapy.
-
Anti-inflammatory Screening:
- A series of pyrazole derivatives were screened for their anti-inflammatory activity using in vitro models.
- Compounds showed promising results in reducing pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
